molecular formula C11H12Cl2O3 B165540 2,4-D Isopropyl ester CAS No. 94-11-1

2,4-D Isopropyl ester

Cat. No. B165540
CAS RN: 94-11-1
M. Wt: 263.11 g/mol
InChI Key: WHOKDONDRZNCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-D Isopropyl ester is an analytical standard used in various applications such as agriculture . It is a white solid and slightly soluble in water . It is used as a herbicide and defoliant .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In the laboratory, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . The isopropyl ester of 2,4-D is one of the more volatile esters of 2,4-D and will volatilize from surfaces such as foliage to which it is applied .


Molecular Structure Analysis

The molecular formula of 2,4-D Isopropyl ester is C11H12Cl2O3. Its average mass is 263.117 Da and its monoisotopic mass is 262.016357 Da .


Chemical Reactions Analysis

The isopropyl ester of 2,4-D is degraded in a laboratory test by activated sewage acclimated to 2,4-D . The esters of 2,4-D are hydrolyzed rapidly in the body to 2,4-D .


Physical And Chemical Properties Analysis

2,4-D Isopropyl ester has low volatility and is not expected to be lost by evaporation after application . It is slightly soluble in water . The isopropyl ester is one of the more volatile esters of 2,4-D and will volatilize from surfaces such as foliage to which it is applied .

Scientific Research Applications

Agricultural Applications

2,4-Dichlorophenoxyacetic acid (2,4-D) isopropyl ester has been extensively used since the 1950s in agriculture, specifically to reduce mature fruit abscission in Citrus navel cultivars. This synthetic auxin effectively reduces pre-harvest fruit drop in sweet orange varieties such as 'Washington navel' and 'Navelate'. It has been found that spraying 2,4-D isopropyl ester at specific concentrations can significantly reduce fruit abscission by 50–75% compared to untreated trees. This application is particularly crucial in maintaining the quality and yield of citrus fruits (Agustí, Juan, Martínez-Fuentes, Mesejo, Reig, & Almela, 2006).

Herbicide Residue Analysis

The compound has also been used in combination with other herbicides like metribuzin and acetochlor for controlling noxious weeds in agricultural settings. Studies have developed methods for the accurate analysis of 2,4-D isopropyl ester residues in corn and soybeans. These methods are essential for ensuring food safety and assessing the dietary risk associated with the use of these herbicides (Zheng, Liu, & Hu, 2020).

Cosmetics and Pharmaceutical Industry

Isopropyl esters, including 2,4-D isopropyl ester, have been explored for their potential use in cosmetic and pharmaceutical products. For instance, enzymatic production of isopropyl and 2-ethylhexyl esters using γ-linolenic acid rich fungal oil shows promise for use in cosmetic formulations. These esters are valued for their physicochemical properties and potential in various cosmetic applications (Tsouko, Papadaki, Papanikolaou, Danezis, Georgiou, Freire, & Koutinas, 2021).

Chemical Synthesis

In chemical synthesis, 2,4-D isopropyl ester is used as a precursor in various reactions. Its derivatives have been studied for their role in enhancing the potency of tyrosinase inhibitors, which are significant in medicinal chemistry. The addition of hydrophobic residues to 2,4-resorcinol derivatives, including isopropyl esters, has been shown to augment their tyrosinase inhibitory potency, demonstrating the compound's versatility in chemical synthesis (Khatib, Nerya, Musa, Tamir, Peter, & Vaya, 2007).

Environmental Applications

2,4-D isopropyl ester has also been investigated for its potential environmental applications. For example, its use in the controlled-release poly(melamine-formaldehyde) microcapsules can prolong the sustainable release time of herbicides, reducing environmental impact. This novel application demonstrates the compound's potential in creating more environmentally friendly herbicide formulations (Wang, Qian, Yan, & Liu, 2017).

Safety And Hazards

2,4-D Isopropyl ester is a skin and eye irritant . The primary hazard is the threat posed to the environment . Immediate steps should be taken to limit its spread to the environment . It is recommended to avoid breathing mist or vapor, avoid contact with skin, eyes, and clothing, and to wear appropriate personal protective equipment .

properties

IUPAC Name

propan-2-yl 2-(2,4-dichlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c1-7(2)16-11(14)6-15-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOKDONDRZNCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020445
Record name 2,4-D isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; pure form can be solid; mp = 5-10, 20-25 deg C (two forms); [HSDB] Colorless liquid; mp = 5-10 deg C; [MSDSonline] Pale amber liquid; [Reference #1]
Record name 2,4-D isopropyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5721
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

30 °C @ 1 mm Hg
Record name 2,4-D ISOPROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

Greater than 175 °F (open cup) /2,4-D esters/
Record name 2,4-D ISOPROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sol in alcohols and most oils /SRP: depends on pH; will hydrolyze at alkaline ph on prolonged standing/, Soluble in oil, In water, 37.3 mg/l (temperature not specified)
Record name 2,4-D ISOPROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.255-1.270 @ 25 °C/25 °C
Record name 2,4-D ISOPROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000232 [mmHg], 2.32X10-4 mm Hg @ 25 °C
Record name 2,4-D isopropyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5721
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2,4-D ISOPROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/
Record name 2,4-D ISOPROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

/SRP/: Impurities are carried over from substrates, 2,4-D and isopropyl alcohol, during synthesis., SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/
Record name 2,4-D ISOPROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

2,4-D Isopropyl ester

Color/Form

Liquid, Colorless /SRP: dependent on purity/, May be a solid if pure.

CAS RN

94-11-1
Record name 2,4-D isopropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-D-isopropyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esteron 44
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-D isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 2,4-dichlorophenoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-D-ISOPROPYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S198602E40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-D ISOPROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

5-10 °C and 20-25 °C (two forms)
Record name 2,4-D ISOPROPYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-D Isopropyl ester
Reactant of Route 2
Reactant of Route 2
2,4-D Isopropyl ester
Reactant of Route 3
Reactant of Route 3
2,4-D Isopropyl ester
Reactant of Route 4
Reactant of Route 4
2,4-D Isopropyl ester
Reactant of Route 5
Reactant of Route 5
2,4-D Isopropyl ester
Reactant of Route 6
Reactant of Route 6
2,4-D Isopropyl ester

Citations

For This Compound
251
Citations
K Tavakoli, M Rahemi - International Journal of Horticultural Science …, 2014 - ijhst.ut.ac.ir
This study was conducted to evaluate the effects of exogenous polyamines, isopropyl ester, 2, 4-D and naphthalene acetamide application on yield and quality of date palm of ‘Kabkab’ …
Number of citations: 18 ijhst.ut.ac.ir
S Sedaghat, B Gaaliche, M Rahemi - Journal of Agricultural …, 2023 - jast.modares.ac.ir
Fig (Ficus carica L. cv. Sabz) fruit growth and development under rain-fed conditions differs from fig grown under irrigated conditions and responds differently to the growth regulators …
Number of citations: 2 jast.modares.ac.ir
S Sedaghat, B Gaaliche, M Rahemi - Journal of Agricultural …, 2023 - jast.modares.ac.ir
Fig (Ficus carica L. cv. Sabz) fruit growth and development under rain-fed conditions differs from fig grown under irrigated conditions and responds differently to the growth regulators …
Number of citations: 12 jast.modares.ac.ir
A Qurratu, A Reehan - International Journal of Applied …, 2016 - researchgate.net
2, 4-dichlorophenoxyacetic acid (2, 4-D) and its derivatives are one of the most used herbicides in the world. They have been used since 1940s and their popularity seems to be …
Number of citations: 35 www.researchgate.net
KJ Williams, CR James, SA Thorpe… - Pesticide …, 1997 - Wiley Online Library
Two analytical methods are presented for the determination of 2,4‐D in oranges. The screening procedure uses a commercial ELISA kit, designed for the determination of 2,4‐D in water…
Number of citations: 16 onlinelibrary.wiley.com
NG Johanson, TJ Muzik - Botanical Gazette, 1961 - journals.uchicago.edu
1. The isopropyl ester of 2,4-D is more toxic to wheat than is the triethanolamine salt. 2. Spraying wheat with 2,4-D should be avoided in the seedling and flowering stages. 3. Wheat …
Number of citations: 32 www.journals.uchicago.edu
MD Reuber - Science of the total environment, 1983 - Elsevier
2,4-Dichlorophenoxyacetic acid (2,4-D) is carcinogenic in male and female rats and probably also in mice. Male and female rats ingesting 2,4-D developed increased incidences of …
Number of citations: 37 www.sciencedirect.com
M Agustí, M Juan, A Martínez-Fuentes… - The Journal of …, 2006 - Taylor & Francis
2,4-dichlorophenoxyacetic acid (2,4-D) isopropyl ester has been used extensively, since the 1950’s, to reduce mature fruit abscission in Citrus navel cultivars. However, this synthetic …
Number of citations: 26 www.tandfonline.com
RC Huffaker, MD Miller, KG Baghott, FL Smith… - Crop …, 1967 - Wiley Online Library
The isopropyl ester, isooctyl ester, and dimethylamine salt of 2,4‐D were applied foliarly to wheat, barley, and beans in the field. The cereal tests were conducted at Tulelake and Davis …
Number of citations: 12 acsess.onlinelibrary.wiley.com
LV Esters - 2006 - new.apvma.gov.au
This Preliminary Review Findings (Environment) Part 1, Esters report ONLY considers 2, 4-D ethylhexyl, ethyl and butyl esters and products containing these 2, 4-D esters. The …
Number of citations: 4 new.apvma.gov.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.